Toxic Equivalency Factor (TEF) and Relative Potency Distinction
While WHO assigns a TEF of 0.00003 to all mono-ortho DL-PCBs, including PCB 114, PCB 105, and PCB 118 [1], this does not represent functional equivalence. The 2024 review by Eaton et al. [2] highlights that congener-specific REP values can differ greatly, and the TEF approach may overestimate toxicity, especially when extrapolating from rodent models to human risk. PCB 114's TEF of 0.00003 is 3,333 times less potent than the reference compound 2,3,7,8-TCDD (TEF=1), a quantitative distinction crucial for calculating Toxic Equivalency Quotients (TEQs) in samples [1].
| Evidence Dimension | Toxic Equivalency Factor (WHO 2005) |
|---|---|
| Target Compound Data | TEF = 0.00003 |
| Comparator Or Baseline | 2,3,7,8-TCDD (TEF = 1); PCB 105, PCB 118 (TEF = 0.00003) |
| Quantified Difference | Target compound is 3,333x less potent than TCDD; functionally equivalent in TEF to other mono-ortho DL-PCBs. |
| Conditions | WHO (2005) expert panel reassessment based on in vivo and in vitro data. |
Why This Matters
This TEF is essential for calculating TEQs in complex mixtures for regulatory compliance and risk assessment, and understanding that the TEF masks congener-specific REPs informs the choice of PCB 114 as a specific analytical target, not a generic substitute [2].
- [1] Van den Berg, M., et al. (2006). The 2005 World Health Organization Re-evaluation of Human and Mammalian Toxic Equivalency Factors for Dioxins and Dioxin-like Compounds. Toxicological Sciences, 93(2), 223-241. Retrieved from http://www.foodsafetyportal.eu/mrls/r91_tefs.html View Source
- [2] Eaton, D. L., et al. (2024). Species differences in specific ligand-binding affinity and activation of AHR: The biological basis for calculation of relative effective potencies and toxic equivalence factors. Regulatory Toxicology and Pharmacology, 149, 105598. Retrieved from https://pubmed.ncbi.nlm.nih.gov/38548044/ View Source
